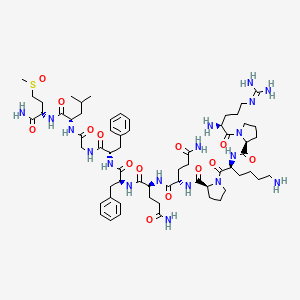

SP Sulfoxide

Description

Properties

CAS No. |

66013-34-1 |

|---|---|

Molecular Formula |

C63H98N18O14S |

Molecular Weight |

1363.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfinyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C63H98N18O14S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-96(3)95)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,96?/m0/s1 |

InChI Key |

NZFKEHBUMSHONW-KAGFZDTKSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCS(=O)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCS(=O)C)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

SP Sulfoxide can be synthesized through various methods. One common approach is the oxidation of sulfides using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or Oxone® . Another method involves the use of biocatalysts, where enzymes such as oxygenases and peroxidases facilitate the oxidation of sulfides to sulfoxides . Industrial production methods often employ these biocatalytic processes due to their high regioselectivity and stereoselectivity .

Chemical Reactions Analysis

Formation of Sulfoxides

Sulfoxides are typically formed by the oxidation of sulfides. Several methods are available for this oxidation, including the use of hydrogen peroxide, periodic acid, and hypervalent iodine reagents. These methods allow for selective oxidation without over-oxidizing to sulfones .

Oxidation Methods

Chemical Reactions of Sulfoxides

Sulfoxides undergo several important chemical reactions, including deoxygenation, acid-base reactions, Pummerer rearrangement, and elimination reactions.

Deoxygenation

Deoxygenation of sulfoxides results in the formation of sulfides. This reaction is typically catalyzed by metal complexes using hydrosilanes as reductants .

Acid-Base Reactions

The α-CH groups of alkyl sulfoxides are susceptible to deprotonation by strong bases, such as sodium hydride .

Pummerer Rearrangement

In the Pummerer rearrangement, sulfoxides react with acetic anhydride to migrate the oxygen from sulfur to an adjacent carbon as an acetate ester .

Elimination Reactions

Sulfoxides undergo thermal elimination to yield vinyl alkenes and sulfenic acids. These acids are powerful antioxidants but lack long-term stability .

Coordination Chemistry

Sulfoxides, particularly dimethyl sulfoxide (DMSO), form coordination complexes with transition metals. The binding can occur through either the sulfur or oxygen atom, depending on the metal's properties .

Sulfoxide-Mediated Syntheses

Sulfoxides are used in various synthetic pathways, including the formation of sulfides, sulfonium salts, and sulfur ylides. They can also participate in oxidative functionalization reactions .

α-Sulfidation of Amides

Sulfoxide reagents can be used for the direct α-sulfidation of tertiary amides under electrophilic activation conditions .

Three-Component Syntheses

Sulfoxide reagents are employed in one-pot, three-component syntheses of sulfoxides and sulfinamides, offering a versatile method for preparing complex molecules .

Chiral Sulfoxide Preparation

The use of MsrB enzymes allows for the kinetic resolution of sulfoxides, enabling the preparation of chiral sulfoxides with high enantiomeric excess .

Scientific Research Applications

Introduction to SP Sulfoxide

This compound, particularly dimethyl sulfoxide (DMSO), is a versatile compound widely used in various scientific and industrial applications due to its unique chemical properties. This article explores the applications of this compound across different fields, including pharmaceuticals, biocatalysis, and analytical chemistry, supported by comprehensive data tables and case studies.

Pharmaceutical Applications

This compound is recognized for its significant role in pharmaceutical chemistry. Its chiral derivatives are crucial in the development of drugs due to their biological activities.

- Anti-bacterial and Anti-fungal Properties : Research indicates that certain sulfoxides exhibit potent anti-bacterial and anti-fungal activities, making them valuable in treating infections .

- Anti-inflammatory Effects : Some sulfoxides have been shown to induce an anti-inflammatory response, which can be beneficial in managing conditions like arthritis .

- Chiral Building Blocks : this compound serves as a chiral building block in asymmetric synthesis, allowing for the production of optically pure compounds necessary for pharmaceutical formulations .

Biocatalysis

The use of this compound in biocatalytic processes has gained traction due to its efficiency and eco-friendliness.

- Enzymatic Reduction : Enzymes such as methionine sulfoxide reductase (MsrA) have been utilized to catalyze the reduction of sulfoxides, facilitating the preparation of chiral sulfoxides through kinetic resolution. This method shows high substrate tolerance and catalytic efficiency, representing a promising approach for industrial applications .

- Green Chemistry : The biocatalytic processes involving this compound do not require expensive cofactors or harsh conditions, aligning with green chemistry principles and reducing production costs .

Analytical Chemistry

This compound is employed in various analytical techniques due to its solvent properties and ability to stabilize reactive intermediates.

- Solvent for Chemical Reactions : DMSO is often used as a solvent in chemical reactions because of its high polarity and ability to dissolve a wide range of substances .

- Fluorescent Probes : Recent studies have developed fluorescent probes based on this compound for detecting hydrogen sulfide in food samples, showcasing its application in food safety and quality control .

Table 1: Biological Activities of Chiral Sulfoxides

| Activity Type | Example Compounds | References |

|---|---|---|

| Anti-bacterial | Sulfones | Olbe et al., 2003 |

| Anti-fungal | Various sulfoxides | Goundry et al., 2017 |

| Anti-inflammatory | sp2-Iminosugar derivatives | M2 response studies |

Table 2: Biocatalytic Processes Using this compound

| Enzyme | Reaction Type | Efficiency |

|---|---|---|

| MsrA | Kinetic resolution | High substrate tolerance |

| DMSO-R | Enantioselective synthesis | Eco-friendly process |

Case Study 1: Chiral Sulfoxides in Drug Development

A study demonstrated the synthesis of optically pure sulfoxides using MsrA enzymes. The resulting compounds showed enhanced biological activity compared to their racemic counterparts, highlighting the importance of chirality in drug efficacy .

Case Study 2: DMSO as a Solvent

Research indicated that DMSO significantly improved the solubility of various compounds in reaction mixtures, leading to higher reaction yields. This property makes it an essential solvent in pharmaceutical research and development .

Mechanism of Action

The mechanism of action of SP Sulfoxide involves its interaction with various molecular targets and pathways. For example, in enzyme-catalyzed reactions, this compound acts as a substrate for oxygenases and peroxidases, leading to the formation of sulfoxides and sulfones . The specific molecular targets and pathways depend on the particular application and context in which this compound is used.

Comparison with Similar Compounds

Comparison with Sulfides and Sulfones

Sulfoxides occupy an intermediate oxidation state between sulfides (R-S-R') and sulfones (R-SO₂-R'), which dictates their reactivity and applications:

| Property | Sulfide (R-S-R') | Sulfoxide (R-S(=O)-R') | Sulfone (R-SO₂-R') |

|---|---|---|---|

| Oxidation State | -2 | 0 | +4 |

| Polarity | Low | Moderate to High | High |

| Reactivity | Nucleophilic at sulfur | Electrophilic at sulfur | Stable, less reactive |

| Applications | Smell precursors, ligands | Solvents, chiral auxiliaries | Pharmaceuticals, polymers |

Sulfoxides are more polar than sulfides but less oxidized than sulfones, enabling unique roles in catalysis and synthesis. For example, sulfoxides participate in asymmetric Lewis base catalysis, whereas sulfones are often terminal products in oxidation reactions .

Comparison Among Alkyl Sulfoxides

Alkyl chain length significantly impacts the properties of sulfoxides. Key comparisons include:

| Property | DMSO | DESO | Dibutyl Sulfoxide |

|---|---|---|---|

| Toxicity | Low | Lower than DMSO | Understudied |

| Membrane Permeability | Moderate | Higher | Highest (hypothesized) |

| Solubility in Water | Fully miscible | Fully miscible | Limited |

| Applications | Solvent, cryoprotectant | Drug delivery (proposed) | Liquid structure studies |

Dibutyl sulfoxide exhibits nanoscale structural differentiation, making it a subject of computational studies .

Comparison with Sulfinamides and Sulfoximines

Sulfoxides are distinct from sulfinamides (R-S(=O)-NH-R') and sulfoximines (R-S(=NH)-O-R'), which are nitrogen-containing analogs:

| Compound | Structure | Synthetic Challenges | Applications |

|---|---|---|---|

| Sulfoxides | R-S(=O)-R' | Commercial availability of precursors | Solvents, chiral catalysts |

| Sulfinamides | R-S(=O)-NH-R' | Limited modularity in synthesis | Chiral auxiliaries in drug discovery |

| Sulfoximines | R-S(=NH)-O-R' | Requires hazardous imidating agents | Agrochemicals, bioactive molecules |

Sulfinamide synthesis often requires malodorous or scarce precursors (e.g., thiols, disulfides), whereas sulfoxides are more accessible . Sulfoximines, though synthetically challenging, show enhanced bioactivity in crop protection and medicinal chemistry .

Q & A

Basic: What are the critical safety protocols for handling sulfoxide compounds like dimethyl sulfoxide (DMSO) in laboratory settings?

Answer:

- Engineering Controls: Conduct all work in a fume hood to minimize inhalation exposure .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as DMSO enhances dermal absorption of other chemicals .

- Scale Restrictions: Use <100 mL per reaction without prior PI approval. For scale-up, validate safety measures using literature precedents .

- Emergency Preparedness: Train personnel to identify hazards (e.g., flammability, skin irritation) and respond to spills or exposures using neutralizers like activated carbon .

Basic: How should researchers characterize newly synthesized sulfoxide compounds to ensure identity and purity?

Answer:

- Spectroscopic Data: Provide NMR (e.g., H, C) and IR spectra to confirm functional groups. For chiral sulfoxides, include optical rotation or chiral HPLC data .

- Purity Metrics: Use GC-MS or headspace GC (for residual solvents) with ≥99.9% purity thresholds. Report APHA color scores (<10) and water content (<0.04%) .

- Crystallography: For novel structures, submit X-ray crystallographic data to the Cambridge Structural Database .

Advanced: How can conflicting literature data on sulfoxide reactivity in organic syntheses be resolved?

Answer:

- Controlled Replication: Repeat experiments under standardized conditions (solvent purity, temperature ±0.5°C, inert atmosphere) .

- Error Analysis: Calculate propagated uncertainties for yields/purity using guidelines from ICH Q2(R1). For example, quantify solvent effects by testing DMSO vs. alternative polar aprotic solvents .

- Multivariate Statistics: Apply ANOVA to identify significant variables (e.g., catalyst loading, reaction time) across studies .

Advanced: What advanced analytical techniques are optimal for quantifying sulfoxide degradation products?

Answer:

- HPLC-DAD/HRMS: Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Monitor sulfone (RSO) byproducts at 210-230 nm .

- Isotopic Labeling: Track S-labeled sulfoxides via LC-MS to distinguish oxidation pathways .

- In Situ Raman: Monitor real-time degradation kinetics under thermal stress (50-100°C) with multivariate curve resolution .

Advanced: What experimental approaches elucidate the biological mechanisms of sulfoxides in modulating oxidative stress?

Answer:

- In Vitro Models: Treat HUVECs or RAW 264.7 macrophages with 0.1-1% DMSO. Quantify ROS using DCFH-DA fluorescence and validate with SOD activity assays .

- Transcriptomics: Perform RNA-seq on DMSO-exposed cells (IC doses) to identify Nrf2/ARE pathway activation .

- Molecular Dynamics: Simulate DMSO-lipid bilayer interactions (CHARMM36 force field) to assess membrane permeability changes .

Advanced: How can researchers design crosslinking experiments using sulfoxide-based reagents like DSSO for protein interaction studies?

Answer:

- Workflow:

- Reaction Optimization: Test DSSO concentrations (0.1-2 mM) in PBS (pH 7.4) with 30-min incubation .

- Quenching: Add 50 mM ammonium bicarbonate to terminate crosslinking.

- XL-MS Analysis: Digest with trypsin, enrich crosslinked peptides via SEC, and analyze via LC-MS/MS (Orbitrap Fusion Lumos). Use XlinkX software for identifications .

- Controls: Include non-crosslinked samples and disuccinimidyl glutaricate (DSG) for comparison .

Advanced: What methodologies address batch-to-batch variability in sulfoxide reagents affecting experimental reproducibility?

Answer:

- QC Protocols:

- Stability Studies: Accelerate aging (40°C/75% RH for 6 months) and monitor peroxide formation via iodometric titration .

Tables

Table 1: Key Analytical Parameters for Sulfoxide Purity Testing

| Method | Target Parameter | Acceptable Range | Reference |

|---|---|---|---|

| Headspace GC | Residual Solvents | Class 1: <0.5 ppm | |

| Karl Fischer | Water Content | ≤0.04% | |

| UV-Vis (APHA) | Colorimetric Purity | ≤10 |

Table 2: Biological Assay Conditions for DMSO Studies

| Assay Type | DMSO Concentration | Endpoint Measurement | Reference |

|---|---|---|---|

| ROS Inhibition | 0.5% v/v | DCFH-DA Fluorescence | |

| Cytotoxicity (MTT) | ≤1% v/v | Cell Viability (%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.